CellTracker Blue CMAC

Glutathione quantification Cardiomyocytes Oxidative stress

Standard cytoplasmic dyes (e.g., calcein AM) leak within hours, failing long-term tracking. CellTracker Blue CMAC solves this via covalent glutathione S-transferase-mediated binding to intracellular thiols, forming a membrane-impermeant blue adduct (Ex/Em 353/466 nm). • ≥72 h retention across 3-6 cell generations; transferred to daughter cells but not adjacent cells. • Linear GSH response (0-100 μM, r²=0.99) enables quantitative oxidative stress/trafficking studies. • Aldehyde-fixable adduct permits safe pathogen handling and downstream immunostaining. • Low cytotoxicity at working concentrations preserves viability and proliferation.

Molecular Formula C10H8ClNO2
Molecular Weight 209.63 g/mol
CAS No. 147963-22-2
Cat. No. B130982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellTracker Blue CMAC
CAS147963-22-2
Synonyms7-amino-4-chloromethylcoumarin
CMAC cpd
Molecular FormulaC10H8ClNO2
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)OC(=O)C=C2CCl
InChIInChI=1S/C10H8ClNO2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5,12H2
InChIKeyVIEYMVWPECAOCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CellTracker Blue CMAC Technical Overview


CellTracker Blue CMAC (7-amino-4-chloromethylcoumarin) is a thiol-reactive, cell-permeant fluorescent probe used for long-term cytoplasmic labeling in live cells . Its chloromethyl group covalently binds to intracellular thiols—primarily glutathione (GSH)—via glutathione S-transferase, generating a membrane-impermeant blue fluorescent adduct with excitation/emission maxima of 353/466 nm . The probe enables multigenerational tracking (≥72 hours, 3–6 divisions) without transferring to adjacent cells, and its adduct withstands aldehyde fixation for downstream analysis .

Long‑term tracking Multi‑day live‑cell labeling across generations
GSH specificity Reported glutathione‑dependent fluorescence response
Fixation compatible Aldehyde‑fixable adduct for immunostaining workflows
Spectral profile Blue emission separable from GFP and red probes

Why CellTracker Blue CMAC Cannot Be Substituted


Substituting CellTracker Blue CMAC with generically similar thiol-reactive probes (e.g., monochlorobimane, CMFDA) or commonly used viability dyes (e.g., calcein AM) can compromise experimental outcomes due to critical differences in glutathione specificity, intracellular retention kinetics, and downstream compatibility . Unlike CMFDA, which demonstrates poor GSH specificity [1], or calcein AM, which exhibits rapid cellular efflux (2–8 hour retention) , CellTracker Blue CMAC offers uniquely balanced properties: a covalent, aldehyde-fixable cytoplasmic adduct with quantifiable GSH sensitivity and multi-day retention that is essential for long-term tracking studies [2].

CellTracker Blue CMAC
Monochlorobimane
Weaker signal and poorer retention may reduce GSH quantitation reliability
CellTracker Blue CMAC
CMFDA (CellTracker Green)
Reported lower GSH specificity may confound oxidative stress endpoint interpretation
CellTracker Blue CMAC
Calcein AM
Rapid cellular efflux limits multi‑day tracking; not fixable

CellTracker Blue CMAC vs. Key Comparators


Signal Strength and Cellular Retention vs. Monochlorobimane

In a direct head-to-head comparison using freshly isolated single superfused rat cardiomyocytes, CellTracker Blue CMAC demonstrated superior performance over monochlorobimane (mBCl) for glutathione (GSH) measurement [1]. Both probes were loaded under identical conditions (15 min shaking incubation at room temperature). CellTracker Blue CMAC provided a stronger fluorescence signal and better cellular retention of the probe compared to monochlorobimane . Additionally, CellTracker Blue CMAC fluorescence was linearly proportional to GSH concentration over the range of 0–100 μM, described by the equation Y = 182.2(X) + 681.6 (r² = 0.99, P < 0.001), establishing its utility as a quantitative tool [2].

Signal & retention vs. mBCl
Head‑to‑head
Reported stronger signal and better retention; linear GSH response Y=182.2(X)+681.6 (r²=0.99, P
Supports quantitative GSH measurement in primary cells
Peer‑reviewed comparison in rat cardiomyocytes
GSH specificity vs. CMFDA
Head‑to‑head
CMAC‑blue staining lost after GSH depletion; CMFDA staining unchanged
Supports GSH‑specificity review in cell assays
Observed in fish cell lines and neuronal cultures
Multi‑day retention vs. calcein AM
Class‑level
≥72 h (3–6 generations) vs. 2–8 h efflux‑limited
Enables long‑term tracking study design without re‑staining
Retention may vary by cell type; class‑level inference
Fixation retention
Class‑level
Retained after formaldehyde/glutaraldehyde; non‑covalent dyes lose signal
Supports fixation‑compatible labeling workflows
Verify for specific permeabilization protocols
Spectral separation
Reported
353/466 nm; complete separation from GFP spectrum
Supports multiplexing with GFP and red probes
DAPI filter set; minimal compensation required
Glutathione quantification Cardiomyocytes Oxidative stress

Glutathione Specificity vs. CellTracker Green CMFDA

A comparative evaluation of three fluorescent dyes for measuring pro-oxidant-induced GSH changes in fish cell lines (EPC and BF-2) revealed critical differences in GSH specificity [1]. While 7-amino-4-chloromethylcoumarin (CMAC-blue) and monochlorobimane (mBCl) maintained good specificity for glutathione, 5-chloromethylfluorescein diacetate (CMFDA) was found to be less specific for GSH [2]. This conclusion was further corroborated by studies in rat cortical neuronal/glial mixed cultures, where CMAC-blue staining was substantially lost following GSH depletion with diethyl maleate or DL-buthionine-(S,R)-sulfoximine, whereas CMFDA staining remained unaltered, indicating a lack of GSH specificity [3].

GSH specificity vs. CMFDA
Head‑to‑head
CMAC‑blue staining lost after GSH depletion; CMFDA staining unchanged
Supports GSH‑specificity review in cell assays
Observed in fish cell lines and neuronal cultures
Glutathione specificity Fish cell lines Oxidative stress

Multi-Day Intracellular Retention vs. Calcein AM

CellTracker Blue CMAC is engineered for long-term cell tracking applications requiring retention over multiple cell divisions. The probe's chloromethyl group forms a covalent bond with intracellular thiols, resulting in a membrane-impermeant adduct that is retained in living cells for at least 72 hours (typically 3–6 generations) . In contrast, widely used viability dyes such as calcein AM do not bind covalently to cellular components and are actively pumped out of cells, with typical retention times limited to only 2–8 hours depending on cell type . This fundamental difference in retention mechanism—covalent thiol conjugation versus passive entrapment—makes CellTracker Blue CMAC uniquely suited for multi-day migration, proliferation, and co-culture experiments where continuous tracking is required .

Multi‑day retention vs. calcein AM
Class‑level
≥72 h (3–6 generations) vs. 2–8 h efflux‑limited
Enables long‑term tracking study design without re‑staining
Retention may vary by cell type; class‑level inference
Cell tracking Intracellular retention Long-term imaging

Aldehyde Fixation Compatibility vs. Non-Covalent Probes

CellTracker Blue CMAC forms a peptide-fluorescent dye adduct containing amino groups that can be covalently cross-linked to surrounding biomolecules by formaldehyde or glutaraldehyde fixation [1]. This property permits long-term storage of labeled cells or tissue without loss of tracer fluorescence and facilitates safe handling of potentially pathogenic samples [2]. The fixable nature of the CMAC adduct also enables subsequent immunostaining protocols, as the dye is retained through permeabilization steps . In contrast, non-covalent dyes such as calcein AM typically exhibit significant fluorescence loss following aldehyde fixation and detergent permeabilization, limiting their utility in fixed-cell applications .

Fixation retention
Class‑level
Retained after formaldehyde/glutaraldehyde; non‑covalent dyes lose signal
Supports fixation‑compatible labeling workflows
Verify for specific permeabilization protocols
Fixation compatibility Immunostaining Pathogen safety

Spectral Optimization for Multiplexing with GFP

CellTracker Blue CMAC exhibits excitation/emission maxima of 353/466 nm, placing it within the DAPI filter set and well separated from common green and red fluorescent probes . Specifically, the excitation and emission spectra of CellTracker Blue CMAC are completely separated from GFP (green fluorescent protein), enabling simultaneous use without spectral bleedthrough . When compared to other blue CellTracker variants, CMAC (353/466 nm) provides a distinct spectral profile from CMF2HC (371/464 nm) and CMHC (372/470 nm), offering flexibility for multi-probe panel design . This spectral positioning allows triple-color experiments combining CMAC (blue) with GFP or FITC-labeled probes (green) and TRITC or Rhodamine-labeled probes (red) with minimal compensation requirements .

Spectral separation
Reported
353/466 nm; complete separation from GFP spectrum
Supports multiplexing with GFP and red probes
DAPI filter set; minimal compensation required
Multiplexing Spectral separation Live-cell imaging

Validated Application Scenarios


Glutathione Monitoring in Primary Cardiomyocytes

CellTracker Blue CMAC is validated for continuous monitoring of free cytoplasmic GSH in freshly isolated single superfused rat cardiomyocytes, as demonstrated by King et al. (2004) [1]. The probe's linear fluorescence response to GSH (0–100 μM, r² = 0.99) enables quantitative tracking of GSH depletion during H₂O₂-induced oxidative stress or GSH elevation during metabolic inhibition with NaCN. Its superior signal strength and retention compared to monochlorobimane make it the preferred choice for this demanding primary cell application .

Long-Term Cell Migration and Proliferation Tracking

For multi-day cell tracking experiments where calcein AM fails due to rapid efflux (2–8 hours), CellTracker Blue CMAC provides stable cytoplasmic labeling for ≥72 hours across 3–6 cell generations [1]. The covalent thiol adduct is transferred to daughter cells but not to adjacent cells, enabling unambiguous tracking of cell lineage and movement in co-culture or migration assays. The probe's low cytotoxicity at working concentrations ensures that viability and proliferation remain unaffected throughout the experiment .

Fixation-Compatible Cell Tracking for Immunostaining

CellTracker Blue CMAC's aldehyde-fixable peptide-dye adduct allows formaldehyde or glutaraldehyde fixation without fluorescence loss, enabling safe handling of potentially pathogenic samples and long-term storage of labeled cells or tissue [1]. Following fixation, cells can be permeabilized for antibody-based immunostaining, facilitating multiplexed analysis of tracked cell populations . This workflow is uniquely supported by CellTracker Blue CMAC and is not feasible with non-covalent dyes that leak during fixation and permeabilization [2].

GSH-Specific Quantification in Toxicology Studies

In studies requiring accurate measurement of glutathione changes in response to pro-oxidants or toxicants, CellTracker Blue CMAC (CMAC-blue) offers superior GSH specificity compared to CMFDA [1]. As demonstrated in fish cell lines (EPC and BF-2) and rat cortical cultures, CMAC-blue staining is substantially depleted by GSH-lowering treatments, whereas CMFDA staining remains unaltered, indicating a lack of GSH specificity . For toxicology and oxidative stress research where GSH measurement accuracy is critical, CMAC-blue is the preferred reagent among thiol-reactive dyes [2].

Application
Selection Property
Validation Focus
Cardiomyocyte GSH monitoring
GSH‑response linearity context
Quantitative GSH depletion/elevation readouts
Long‑term cell tracking assays
Extended cytoplasmic retention
Multi‑day lineage tracking without re‑staining
Fixation and immunostaining workflows
Aldehyde‑fixable adduct
Signal retention after permeabilization
Toxicology GSH studies
Reported GSH‑specificity profile
Fluorescence response to GSH depletion treatments
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